2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol
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Overview
Description
2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic structure.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in the life cycle of pathogens like Trypanosoma brucei and Plasmodium falciparum. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diaryl pyrimidines: Known for their cytotoxic and antioxidant activities.
2-(Pyridin-2-yl) pyrimidine derivatives: Studied for their anti-fibrosis activity.
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: Belongs to the class of indoles and has potential biological activities.
Uniqueness
2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pyrrolidine ring enhances its potential as a versatile scaffold in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-amino-4-pyrrolidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N4O/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5/h4-5,10H,1-3H2,(H3,9,11,12,13) |
InChI Key |
ZAVSYFWTAONJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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